

# The Function of AXL in Cancer Progression: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Axl-IN-12**  
Cat. No.: **B12403600**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical player in the landscape of oncology. Initially identified as a transforming gene in chronic myelogenous leukemia, its overexpression and aberrant signaling are now implicated in the progression, metastasis, and therapeutic resistance of a wide array of solid and hematological malignancies. AXL's activation, primarily through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways that regulate fundamental cellular processes. This guide provides a comprehensive technical overview of AXL's multifaceted role in cancer, detailing its core signaling mechanisms, its impact on key cancer hallmarks, its function within the tumor microenvironment, and its significance as a high-value therapeutic target. Quantitative data on its prognostic relevance are summarized, and detailed protocols for key experimental analyses are provided to facilitate further research and drug development efforts.

## AXL Structure and Activation

The AXL receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) repeats, a transmembrane segment, and an intracellular domain possessing tyrosine kinase activity.

Activation of AXL is predominantly a ligand-dependent process.<sup>[1]</sup> Its primary high-affinity ligand, Gas6, binds to the IgL domains, inducing receptor dimerization.<sup>[2]</sup> This dimerization, which can be homodimerization (AXL-AXL) or heterodimerization with other receptors like EGFR, HER2, and c-MET, leads to autophosphorylation of several tyrosine residues within the intracellular kinase domain (specifically Y779, Y821, and Y866).<sup>[1][3]</sup> These phosphorylated tyrosines then serve as docking sites for various downstream signaling molecules containing SH2 domains, thereby initiating intracellular signaling cascades.<sup>[3]</sup> Ligand-independent activation can also occur through receptor overexpression or crosstalk with other receptor tyrosine kinases (RTKs).<sup>[4][5]</sup>

## Core Signaling Pathways

Upon activation, AXL orchestrates a complex network of signaling pathways crucial for cancer cell behavior. The recruitment of adaptor proteins and enzymes to the phosphorylated intracellular domain triggers several major axes.

- PI3K/AKT Pathway: The phosphorylated Y821 residue serves as a docking site for the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K).<sup>[3]</sup> This leads to the activation of AKT, a serine/threonine kinase that is a central node for promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and driving cell cycle progression.<sup>[6][7]</sup>
- MAPK/ERK Pathway: The recruitment of Growth factor receptor-bound protein 2 (GRB2) to the activated AXL receptor initiates the RAS-RAF-MEK-ERK (MAPK) cascade.<sup>[8]</sup> This pathway is fundamentally involved in regulating gene expression related to cell proliferation, differentiation, and survival.<sup>[7][9]</sup>
- NF-κB Pathway: AXL signaling can lead to the activation of the NF-κB transcription factor, often through the PI3K/AKT pathway.<sup>[4][9]</sup> NF-κB activation is critical for transcribing genes involved in inflammation, cell survival, and invasion, including key effectors like the matrix metalloproteinase MMP9.<sup>[4][6]</sup>
- SRC Family Kinases and STATs: AXL can directly phosphorylate and activate SRC family kinases, which are involved in cell migration and invasion.<sup>[3][8]</sup> Furthermore, AXL signaling can activate the JAK/STAT pathway, contributing to cell proliferation and survival.<sup>[7][9]</sup>

[Click to download full resolution via product page](#)

Caption: Core AXL signaling pathways in cancer.

## Role of AXL in Cancer Hallmarks

AXL's aberrant activation contributes to nearly every hallmark of cancer, marking it as a pleiotropic driver of malignancy.

### Invasion and Metastasis

AXL is a potent driver of cancer cell invasion and metastasis.<sup>[10]</sup> A primary mechanism is through the induction of the Epithelial-Mesenchymal Transition (EMT).<sup>[3]</sup> AXL activation upregulates key EMT-inducing transcription factors such as Snail, Slug, and Twist.<sup>[6][11]</sup> This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin, resulting in increased cell motility and invasive capacity.<sup>[12][13]</sup> This process is often sustained by a positive feedback loop where EMT transcription factors induce AXL expression.<sup>[14]</sup> Furthermore, AXL signaling promotes cytoskeletal remodeling through pathways involving Rac1 and Rho, which is essential for cell migration.<sup>[1][15]</sup>



[Click to download full resolution via product page](#)

Caption: AXL's role in driving Epithelial-Mesenchymal Transition (EMT).

## Proliferation and Survival

As detailed in the signaling pathways, AXL robustly promotes cell proliferation and survival through the PI3K/AKT/mTOR and MAPK/ERK pathways.<sup>[7]</sup> By activating these cascades, AXL signaling fosters cell cycle progression and inhibits apoptosis, allowing for uncontrolled tumor growth.<sup>[4][6]</sup>

## Therapeutic Resistance

AXL overexpression is a key mechanism of both intrinsic and acquired resistance to a wide range of cancer therapies.<sup>[16][17]</sup>

- **Targeted Therapy Resistance:** In cancers treated with inhibitors of other RTKs, such as EGFR inhibitors in non-small cell lung cancer (NSCLC), AXL can become activated as a "bypass" pathway.<sup>[4][13]</sup> AXL can heterodimerize with EGFR, sustaining downstream signaling (e.g., PI3K/AKT) even when EGFR is blocked, thus rendering the therapy ineffective.<sup>[1][4]</sup>
- **Chemotherapy Resistance:** High AXL expression has been linked to resistance to cytotoxic agents like cisplatin in ovarian cancer.<sup>[18]</sup> The pro-survival signals emanating from AXL can counteract the DNA damage and apoptotic stress induced by chemotherapy.
- **Immunotherapy Resistance:** AXL signaling contributes to an immunosuppressive tumor microenvironment, which can lead to resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy.<sup>[19]</sup>



[Click to download full resolution via product page](#)

Caption: AXL as a bypass mechanism for targeted therapy resistance.

## AXL and the Tumor Microenvironment (TME)

AXL is expressed not only on tumor cells but also on various stromal and immune cells within the TME, where it plays a critical role in creating an immunosuppressive milieu.[3][20]

- Immune Evasion: AXL activation on cancer cells can decrease the expression of MHC class I antigens, reducing their recognition by CD8+ T cells.[3] It can also upregulate the immune checkpoint ligand PD-L1.[4]
- Immunosuppressive Cell Recruitment: AXL signaling can promote the secretion of cytokines and chemokines that recruit immunosuppressive cells like M2-polarized macrophages and regulatory T cells (Tregs) to the tumor site.[19][21]
- Angiogenesis: AXL is expressed on endothelial cells and its activation promotes their migration and the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]
- Hypoxia Response: AXL is a direct target of Hypoxia-Inducible Factor 1 $\alpha$  (HIF-1 $\alpha$ ) and is upregulated under hypoxic conditions. In turn, AXL signaling can help sustain HIF-1 $\alpha$  levels, creating a feedback loop that promotes metastasis and TME deregulation.[20][22][23]

## Quantitative Data: AXL Expression and Patient Prognosis

High AXL expression, typically measured by immunohistochemistry (IHC) or mRNA analysis, is consistently associated with poor prognosis across numerous cancer types. The following tables summarize key quantitative findings from patient cohort studies.

Table 1: AXL Expression and Prognosis in Lung Cancer

| Cancer Subtype      | Patient Cohort (n) | AXL Status            | Finding                                                         | p-value | Reference |
|---------------------|--------------------|-----------------------|-----------------------------------------------------------------|---------|-----------|
| Lung Adenocarcinoma | 161                | Strong (3+) vs. Other | 5-year survival: 39% vs. 76-85%                                 | 0.0033  | [16]      |
| NSCLC (Early Stage) | Not Specified      | High vs. Low          | 5-year overall survival: 38.6% vs. 77.5%                        | <0.0001 | [15]      |
| NSCLC               | 257                | High vs. Low          | Associated with lower differentiation and higher clinical stage | <0.01   | [24]      |

| NSCLC | 81 | High vs. Low | Associated with higher T stage and pathological stage | <0.05 | [25] |

Table 2: AXL Expression and Prognosis in Breast Cancer

| Cancer Subtype         | Patient Cohort (n) | AXL Status      | Finding                                                                                | p-value / HR              | Reference |
|------------------------|--------------------|-----------------|----------------------------------------------------------------------------------------|---------------------------|-----------|
| Triple-Negative (TNBC) | 203                | High vs. Low    | AXL retained independent prognostic significance for relapse-free and overall survival | RFS: p=0.002; OS: p=0.001 | [12]      |
| Breast Cancer (All)    | 73                 | High vs. Low    | High AXL correlated with poor overall survival                                         | p=0.035; HR=0.49          | [7]       |
| Breast Cancer (All)    | Not Specified      | Strong vs. Weak | Independent negative prognostic factor for survival                                    | p=0.021                   | [26]      |

| Breast Cancer (All) | 60 | High vs. Low | Associated with higher histologic grade, ER+, and PR+ status | p<0.05 | [6] |

Table 3: AXL Expression and Prognosis in Hepatocellular Carcinoma (HCC)

| Cancer Subtype          | Patient Cohort (n) | AXL Status            | Finding                                                                | p-value / HR | Reference                                 |
|-------------------------|--------------------|-----------------------|------------------------------------------------------------------------|--------------|-------------------------------------------|
| HCC (Post-Hepatectomy)  | 246                | Positive vs. Negative | Independent factor for recurrence (HR: 1.725) and survival (HR: 1.847) | <0.001       | <a href="#">[10]</a> <a href="#">[27]</a> |
| HCC (Post-Hepatectomy ) | 246                | Positive vs. Negative | 5-year recurrence: 92% vs. 71%; 5-year survival: 9% vs. 48%            | <0.001       | <a href="#">[10]</a> <a href="#">[27]</a> |

| HCC with PVTT | Not Specified | High AXL in TECs | Associated with poor Overall Survival and Disease-Free Survival | OS: p=0.009; DFS: p=0.013 | [\[28\]](#) |

## Experimental Protocols

Investigating the function of AXL requires a range of molecular and cellular biology techniques. The following are detailed protocols for key experiments.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2.2. Immunohistochemical staining and scoring [bio-protocol.org]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. Immunohistochemistry staining [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]
- 5. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. AXL Kinase Enzyme System Application Note [promega.com]
- 10. Axl Expression Stratifies Patients with Poor Prognosis after Hepatectomy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical, Pathological, and Molecular Features of Lung Adenocarcinomas with AXL Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fn-test.com [fn-test.com]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyt... [snapcyte.com]
- 24. Role of AXL expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression characteristics of AXL and YAP in non-small cell lung cancer and prognostic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]

- 27. Axl Expression Stratifies Patients with Poor Prognosis after Hepatectomy for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. AXL Overexpression in Tumor-Derived Endothelial Cells Promotes Vessel Metastasis in Patients With Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of AXL in Cancer Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12403600#what-is-the-function-of-axl-in-cancer-progression>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)